Cas no 1247532-04-2 (1-(2-bromo-5-fluorophenyl)butan-2-one)

1-(2-Bromo-5-fluorophenyl)butan-2-one is a brominated and fluorinated aromatic ketone with potential applications in pharmaceutical and agrochemical synthesis. Its distinct structure, featuring both bromine and fluorine substituents on the phenyl ring, enhances reactivity in cross-coupling reactions and other transformations, making it a valuable intermediate for constructing complex molecules. The presence of the butan-2-one moiety further expands its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by high purity and stability under standard conditions, ensuring consistent performance in research and industrial processes. Its synthetic versatility makes it a preferred choice for specialized chemical applications.
1-(2-bromo-5-fluorophenyl)butan-2-one structure
1247532-04-2 structure
Product name:1-(2-bromo-5-fluorophenyl)butan-2-one
CAS No:1247532-04-2
MF:C10H10BrFO
MW:245.088205814362
MDL:MFCD16819719
CID:5157926

1-(2-bromo-5-fluorophenyl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromo-5-fluorophenyl)butan-2-one
    • MDL: MFCD16819719
    • Inchi: 1S/C10H10BrFO/c1-2-9(13)6-7-5-8(12)3-4-10(7)11/h3-5H,2,6H2,1H3
    • InChI Key: FFBVSVXLDUQCPX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1CC(CC)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.1

1-(2-bromo-5-fluorophenyl)butan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB434056-1 g
1-(2-Bromo-5-fluorophenyl)butan-2-one; .
1247532-04-2
1g
€1,204.90 2022-03-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1621701-1g
1-(2-Bromo-5-fluorophenyl)butan-2-one
1247532-04-2 98%
1g
¥7732.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1621701-5g
1-(2-Bromo-5-fluorophenyl)butan-2-one
1247532-04-2 98%
5g
¥23077.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD513242-1g
1-(2-Bromo-5-fluorophenyl)butan-2-one
1247532-04-2 97%
1g
¥3654.0 2023-04-04
abcr
AB434056-1g
1-(2-Bromo-5-fluorophenyl)butan-2-one; .
1247532-04-2
1g
€1621.80 2024-08-03
Ambeed
A470142-1g
1-(2-Bromo-5-fluorophenyl)butan-2-one
1247532-04-2 97%
1g
$532.0 2024-04-25

Additional information on 1-(2-bromo-5-fluorophenyl)butan-2-one

1-(2-Bromo-5-Fluorophenyl)Butan-2-One: A Comprehensive Overview

The compound 1-(2-bromo-5-fluorophenyl)butan-2-one, with the CAS number 1247532-04-2, is a notable organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a brominated aromatic ring with a ketone functionality. The presence of both bromine and fluorine substituents on the aromatic ring introduces interesting electronic properties, making it a valuable substrate for various chemical transformations.

Recent studies have highlighted the potential of 1-(2-bromo-5-fluorophenyl)butan-2-one in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and anticancer properties. The ketone group in the molecule serves as an excellent site for nucleophilic attacks, enabling the formation of diverse derivatives. For instance, the formation of enamine derivatives from this compound has shown promise in modulating enzyme activities associated with chronic inflammatory diseases.

The synthesis of 1-(2-bromo-5-fluorophenyl)butan-2-one typically involves multi-step processes, often starting from bromoaromatic precursors. One common approach is the Friedel-Crafts acylation reaction, where an acylating agent reacts with an aromatic ring in the presence of a Lewis acid catalyst. This method has been optimized to achieve high yields and selectivity, ensuring the production of high-quality material suitable for further studies.

In terms of applications, 1-(2-bromo-5-fluorophenyl)butan-2-one has found utility in both academic research and industrial settings. Its use as an intermediate in organic synthesis has been documented in numerous publications, underscoring its versatility as a building block for more complex molecules. Additionally, its ability to undergo various functional group transformations makes it a valuable tool for medicinal chemists aiming to design novel therapeutic agents.

Recent advancements in computational chemistry have also shed light on the electronic properties of 1-(2-bromo-5-fluorophenyl)butan-2-one. Quantum mechanical calculations have revealed that the bromine and fluorine substituents significantly influence the electron distribution across the aromatic ring, enhancing its reactivity towards electrophilic substitution reactions. These insights have paved the way for more efficient synthetic strategies and improved understanding of its reactivity patterns.

In conclusion, 1-(2-bromo-5-fluorophenyl)butan-2-one stands out as a versatile and intriguing compound with wide-ranging applications in organic synthesis and drug discovery. Its unique structure, combined with recent research findings, positions it as a key player in advancing our understanding of complex chemical systems and developing innovative therapeutic solutions.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1247532-04-2)1-(2-bromo-5-fluorophenyl)butan-2-one
A1167307
Purity:99%
Quantity:1g
Price ($):479.0